molecular formula C16H18N2O2 B337407 N-[4-(dimethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide

N-[4-(dimethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide

Cat. No. B337407
M. Wt: 270.33 g/mol
InChI Key: QSWMESJMZAVPMY-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)phenyl]-3-(5-methyl-2-furanyl)-2-propenamide is an anilide.

Scientific Research Applications

Chemical Synthesis and Polymerization Processes

N-[4-(dimethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide has been utilized in various chemical synthesis processes. For instance, Burgaz et al. (2007) explored the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides using manganese(III) acetate, where N-[4-(dimethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide was used to obtain dihydrofuran carboxamides (Burgaz, Yılmaz, Pekel, & Öktemer, 2007). Additionally, Schmitz and Ritter (2007) described the microwave-assisted synthesis of related compounds for creating homopolymers exhibiting lower critical solution temperature (LCST) behavior in water (Schmitz & Ritter, 2007).

Materials Science and Polymer Chemistry

In materials science, compounds structurally similar to N-[4-(dimethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide have been synthesized for specific applications. For example, Fukushima et al. (2003) worked on photo-cross-linkable polyimides using polymers with components structurally related to N-[4-(dimethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide for temperature and pH-responsive hydrogel layers (Fukushima, Oyama, & Tomoi, 2003).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, related compounds have been synthesized for potential therapeutic applications. Wiesner et al. (2003) developed [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone, a structurally similar compound, as a novel lead for anti-malarial agents (Wiesner, Kettler, Sakowski, Ortmann, Jomaa, & Schlitzer, 2003). Moreover, Refat et al. (2015) synthesized biscarboxamidocoumarin and chromene derivatives, including similar structures, for antitumor evaluation (Refat, Fadda, & Kamal, 2015).

properties

Product Name

N-[4-(dimethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

(E)-N-[4-(dimethylamino)phenyl]-3-(5-methylfuran-2-yl)prop-2-enamide

InChI

InChI=1S/C16H18N2O2/c1-12-4-9-15(20-12)10-11-16(19)17-13-5-7-14(8-6-13)18(2)3/h4-11H,1-3H3,(H,17,19)/b11-10+

InChI Key

QSWMESJMZAVPMY-ZHACJKMWSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)N(C)C

SMILES

CC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)N(C)C

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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